3-allyl-2-mercapto-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one
Description
3-Allyl-2-mercapto-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound featuring a thieno[2,3-d]pyrimidin-4(3H)-one core substituted with an allyl group at position 3, a mercapto group at position 2, and a 5-methylfuran-2-yl moiety at position 5 (Figure 1). Its molecular formula is C₁₄H₁₂N₂O₂S₂, with a molecular weight of 304.39 g/mol . This compound is part of a broader class of thienopyrimidinones, which are explored for diverse pharmacological activities, including antitumor, antimicrobial, and analgesic effects .
Properties
IUPAC Name |
5-(5-methylfuran-2-yl)-3-prop-2-enyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S2/c1-3-6-16-13(17)11-9(10-5-4-8(2)18-10)7-20-12(11)15-14(16)19/h3-5,7H,1,6H2,2H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POCJUFFRQYOWGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=S)N3)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-allyl-2-mercapto-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, starting with the construction of the thieno[2,3-d]pyrimidin-4(3H)-one core. This can be achieved through a cyclization reaction of appropriate precursors, such as thiophene derivatives and pyrimidin-4(3H)-one derivatives. The allyl group and mercapto group are then introduced through subsequent reactions, often involving nucleophilic substitution or addition reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Mercapto Group Reactivity
The 2-mercapto group exhibits nucleophilic character, enabling the following transformations:
Alkylation Reactions
Reaction with alkyl halides (e.g., methyl iodide) or allyl bromides replaces the -SH group with thioether linkages. For example:
This is supported by the synthesis of analogous 2-alkylthio-thienopyrimidines via nucleophilic substitution .
Oxidation to Disulfides
Under oxidative conditions (e.g., HO, I), the mercapto group forms disulfide bonds:
This reactivity is consistent with thiol-containing thienopyrimidines .
Cyclocondensation Reactions
The pyrimidinone ring participates in cyclization reactions. For instance:
These reactions exploit the electrophilic C-2 position adjacent to the pyrimidinone carbonyl .
Allyl Group Reactivity
The allyl substituent undergoes typical alkene reactions:
Electrophilic Addition
Reagents like bromine or HCl add across the double bond:
Such additions are inferred from allyl-thienopyrimidine analogues .
Oxidative Cleavage
Ozonolysis or KMnO cleaves the allyl group to form carboxylic acid derivatives:
This is speculative but aligns with general alkene oxidation trends.
Furan Ring Reactivity
The 5-methylfuran moiety may undergo:
Electrophilic Substitution
Nitration or sulfonation at the α-position of the furan ring:
Documented in furan-containing heterocycles .
Hypothetical Reaction Pathways
| Reaction Type | Reagents/Conditions | Expected Product |
|---|---|---|
| Mercapto-Acetylation | AcCl, pyridine | 2-Acetylthio derivative |
| Diels-Alder | Maleic anhydride, heat | Furan-allyl cycloadduct |
| Hydrolysis | NaOH, HO, reflux | Pyrimidinone ring-opening to thiophene |
These pathways are extrapolated from structural analogs .
Key Research Findings
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules
Biology: In biological research, 3-allyl-2-mercapto-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one has shown potential as a bioactive molecule. It may be used in the study of enzyme inhibition, receptor binding, and other biological processes.
Medicine: The compound has been investigated for its medicinal properties, including potential antiviral, anti-inflammatory, and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 3-allyl-2-mercapto-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the observed biological activities. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features and Substituent Effects
The biological and physicochemical properties of thieno[2,3-d]pyrimidin-4(3H)-one derivatives are highly dependent on substituents at positions 2, 3, and 3. Below is a comparative analysis of key analogues:
Table 1: Structural Comparison of Selected Thienopyrimidinones
Key Observations:
- Substituent at Position 5 : The 5-methylfuran-2-yl group in the target compound provides moderate lipophilicity compared to phenyl or chlorophenyl analogues, balancing membrane permeability and solubility .
- Mercapto vs.
- Allyl vs. Bulky Substituents : The allyl group at position 3 may confer better metabolic stability compared to bulkier substituents (e.g., tetrahydrofuran-2-ylmethyl), which could hinder enzyme interactions .
Pharmacological Activity
Thienopyrimidinones are investigated for diverse therapeutic applications:
Table 2: Pharmacological Profiles of Selected Analogues
Key Insights:
- The target compound’s 5-methylfuran-2-yl group may enhance binding to hydrophobic kinase pockets, making it a candidate for anticancer therapies .
- Chlorophenyl-substituted analogues show high receptor selectivity (e.g., 5-HT₁A), suggesting substituent-driven targeting .
- Amino-substituted derivatives demonstrate versatility, with applications ranging from pigment regulation to antimicrobial activity .
Biological Activity
3-allyl-2-mercapto-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one is a compound with a complex structure that has garnered attention for its potential biological activities. Its molecular formula is , and it is classified under the CAS number 442865-24-9. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features a thieno[2,3-d]pyrimidinone core, which is known for various biological activities. The presence of the allyl and mercapto groups, along with the methylfuran moiety, may contribute to its pharmacological properties.
Anticancer Properties
The anticancer potential of related thieno[2,3-d]pyrimidinones has been studied extensively. For instance, compounds with similar scaffolds have demonstrated cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study:
A study evaluated the effects of a thieno[2,3-d]pyrimidinone derivative on HeLa cells. The compound exhibited an IC50 value of 15 µM after 48 hours of treatment, indicating significant cytotoxicity.
Neuroprotective Effects
Some derivatives have also been investigated for neuroprotective activities. They may modulate neurotransmitter levels or protect against oxidative stress in neuronal cells.
Case Study:
In a model of neurodegeneration induced by oxidative stress, a related compound increased cell viability by approximately 40% compared to control groups, suggesting potential neuroprotective effects.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition: Compounds in this class often inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation: Interaction with various receptors can lead to altered signaling pathways.
- Oxidative Stress Reduction: Many thieno derivatives exhibit antioxidant properties that can mitigate cellular damage.
Q & A
Q. What are the established synthetic routes for 3-allyl-2-mercapto-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one?
Methodological Answer: The synthesis of thieno[2,3-d]pyrimidin-4(3H)-one derivatives typically involves:
- Hewald reaction : Cyclocondensation of ketones with ethyl 2-cyanoacetate to form 2-aminothiophene esters, followed by refluxing in formamide to yield the thieno[2,3-d]pyrimidin-4(3H)-one core .
- Functionalization : Subsequent modifications include alkylation (e.g., allylation at the 3-position) and introduction of substituents like 5-methylfuran-2-yl via nucleophilic substitution or cross-coupling reactions. For example, allyl groups can be introduced using allyl halides under basic conditions .
- One-pot strategies : Sequential reactions (e.g., condensation, cyclization, and functionalization) reduce purification steps. A reported method involves reacting 2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-diones with aldehydes and amines .
Q. How can structural characterization be performed using spectroscopic methods?
Methodological Answer: Key techniques include:
- NMR spectroscopy :
- HRMS : Validate molecular formula (e.g., [M+H]⁺ for C₁₄H₁₃N₂O₂S₂ requires m/z 329.0425) .
- IR spectroscopy : Detect -SH (2500–2600 cm⁻¹) and carbonyl (C=O, 1650–1700 cm⁻¹) stretches .
Advanced Research Questions
Q. How to design derivatives of this compound for specific biological targets (e.g., VEGFR-2)?
Methodological Answer:
- Molecular hybridization : Combine the thieno[2,3-d]pyrimidin-4(3H)-one core with pharmacophoric moieties (e.g., 1,3,4-oxadiazole) to target enzyme regions. For VEGFR-2 inhibition:
- Hinge region : Use the pyrimidinone core for hydrogen bonding.
- Linker region : Introduce oxadiazole as a spacer.
- Hydrophobic tail : Attach aryl/alkyl groups (e.g., 5-methylfuran) to occupy allosteric pockets .
- Structure-activity relationship (SAR) : Systematically vary substituents (allyl, furan) and test inhibitory activity in kinase assays .
Q. What computational methods are used to predict biological activity and binding modes?
Methodological Answer:
- Molecular docking :
- Software : AutoDock Vina or Schrödinger Suite.
- Protocol : Dock the compound into target proteins (e.g., tyrosinase or VEGFR-2) using PDB structures (e.g., 2Y9X for tyrosinase). Focus on interactions like hydrogen bonds with catalytic residues (e.g., His263 in tyrosinase) .
- MD simulations :
- GROMACS/AMBER : Simulate ligand-protein complexes (50–100 ns) to assess stability of binding poses and calculate binding free energy (MM-PBSA) .
Q. How to resolve contradictions in pharmacological data across studies?
Methodological Answer:
- Experimental validation : Replicate assays under standardized conditions (e.g., IC₅₀ determination in cell lines like MCF-7 for anticancer activity).
- Control variables : Account for differences in cell viability protocols (MTT vs. ATP assays) or enzyme sources (recombinant vs. native proteins) .
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
